molecular formula C10H12O2 B576610 Benzenepropanal, 2-(hydroxymethyl)- CAS No. 14807-26-2

Benzenepropanal, 2-(hydroxymethyl)-

Cat. No.: B576610
CAS No.: 14807-26-2
M. Wt: 164.204
InChI Key: DGXJFWKTQWIKTR-UHFFFAOYSA-N
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Description

Benzenepropanal, 2-(hydroxymethyl)-, also known by its IUPAC name 3-[2-(hydroxymethyl)phenyl]propanal, is an organic compound with the molecular formula C10H12O2. This compound is characterized by the presence of a benzene ring attached to a propanal group, with a hydroxymethyl substituent on the second carbon of the propanal chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenepropanal, 2-(hydroxymethyl)- can be synthesized through various organic reactions. One common method involves the aldol condensation of benzaldehyde with propanal, followed by reduction and hydroxymethylation. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reduction step may require a reducing agent like sodium borohydride .

Industrial Production Methods: In industrial settings, the production of Benzenepropanal, 2-(hydroxymethyl)- often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions to achieve the desired product .

Types of Reactions:

    Oxidation: Benzenepropanal, 2-(hydroxymethyl)- can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, alkyl halides

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives.

Scientific Research Applications

Benzenepropanal, 2-(hydroxymethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Benzenepropanal, 2-(hydroxymethyl)- is utilized in the production of fragrances, flavorings, and other specialty chemicals

Mechanism of Action

The mechanism by which Benzenepropanal, 2-(hydroxymethyl)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anti-inflammatory applications, the compound may modulate signaling pathways involved in the inflammatory response, such as the NF-κB pathway .

Comparison with Similar Compounds

    Benzenepropanal: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    Benzylacetaldehyde: Similar structure but differs in the position of the aldehyde group.

    Hydrocinnamaldehyde: Another related compound with a similar benzene ring and aldehyde group but without the hydroxymethyl substituent

Uniqueness: Benzenepropanal, 2-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications .

Properties

IUPAC Name

3-[2-(hydroxymethyl)phenyl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-2,4-5,7,12H,3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXJFWKTQWIKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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